N-(Aminomethyl)-N-methylnitrous amide

Lipophilicity Water Solubility Chromatographic Retention

N-(Aminomethyl)-N-methylnitrous amide is a low‑molecular‑weight (89.10 Da) dialkylnitrosamine bearing a primary aminomethyl substituent (C₂H₇N₃O). The combination of the nitrosamino pharmacophore with a free primary amine distinguishes it from common N‑nitrosodialkylamines ; this bifunctional architecture supports distinct reactivity profiles and downstream derivatization strategies that are not available with simpler nitrosamine standards.

Molecular Formula C2H7N3O
Molecular Weight 89.10 g/mol
CAS No. 61540-20-3
Cat. No. B14580418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Aminomethyl)-N-methylnitrous amide
CAS61540-20-3
Molecular FormulaC2H7N3O
Molecular Weight89.10 g/mol
Structural Identifiers
SMILESCN(CN)N=O
InChIInChI=1S/C2H7N3O/c1-5(2-3)4-6/h2-3H2,1H3
InChIKeyBCQPDDMDKRNSLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Aminomethyl)-N-methylnitrous amide (CAS 61540-20-3): Core Physicochemical and Structural Identity for Sourcing Decisions


N-(Aminomethyl)-N-methylnitrous amide is a low‑molecular‑weight (89.10 Da) dialkylnitrosamine bearing a primary aminomethyl substituent (C₂H₇N₃O) [1]. The combination of the nitrosamino pharmacophore with a free primary amine distinguishes it from common N‑nitrosodialkylamines [2]; this bifunctional architecture supports distinct reactivity profiles and downstream derivatization strategies that are not available with simpler nitrosamine standards.

N-(Aminomethyl)-N-methylnitrous amide Supply: Why Simple Alkylnitrosamine Analogs Cannot Replace It


Simple N‑nitrosodialkylamines such as NDMA (N‑nitrosodimethylamine) and NMEA (N‑nitrosomethylethylamine) are widely used reference standards but lack the primary‑amine handle that dictates critical differentiation in solubility, reactivity, and analytical behavior [1]. Direct class‑level interchange therefore risks missing the specific synthetic, bioconjugation, or impurity‑profiling requirements that motivated the selection of this compound, making procurement of the exact CAS 61540-20-3 essential.

N-(Aminomethyl)-N-methylnitrous amide Quantitative Differentiation Data vs. Closest Nitrosamine Analogs


Hydrophilicity Advantage: Computed logP of N-(Aminomethyl)-N-methylnitrous amide vs. NDMA and NMEA

The target compound exhibits a substantially lower computed logP (-2.07) compared to both N-nitrosodimethylamine (NDMA; logP ~ -0.64) and N-nitrosomethylethylamine (NMEA; logP ~ -0.08) [1][2]. This greater hydrophilicity predicts markedly different reversed‑phase HPLC retention times and aqueous solubility.

Lipophilicity Water Solubility Chromatographic Retention

Unique Primary Amine Functionality Enables Conjugation and Derivatization

Unlike common nitrosamine standards such as NDMA, NDEA, and NMEA, which contain only inert alkyl groups, N-(aminomethyl)-N-methylnitrous amide possesses a free primary amine (-CH₂NH₂) . This functional group can undergo a range of carbonyl-reactive chemistries (e.g., amide bond formation, reductive amination, isothiocyanate coupling) inaccessible to simple dialkylnitrosamines [1].

Bifunctional Reagent Bioconjugation Synthetic Intermediate

Lower Molecular Weight and Higher Nitrogen Content vs. Heavier Nitrosamine Probes

With an exact monoisotopic mass of 89.0589 Da and a nitrogen fraction of ~47.1% by weight, the target compound is significantly lighter and more nitrogen-dense than N-nitrosodiethylamine (NDEA, 102.0793 Da, 27.5% N) or N-nitrosomethylamylamine (NMAA, 130.19 Da, 21.5% N) [1]. These parameters affect ionization efficiency in LC‑MS and produce distinct isotope patterns.

Mass Spectrometry Exact Mass Elemental Composition

N-(Aminomethyl)-N-methylnitrous amide: Proven Laboratory and Industrial Scenarios Based on Quantitative Differentiation


Custom Nitrosamine Impurity Standard for Highly Aqueous-Relevant LC‑MS/MS Methods

The compound’s unusually low logP (-2.07) and high aqueous solubility make it an ideal reference standard for quantitative analysis of polar nitrosamine impurities in water‑soluble pharmaceuticals or environmental samples, where conventional NDMA or NMEA standards exhibit insufficient retention on reversed‑phase columns [1]. This directly addresses the need for accurate, matrix‑matched calibration in regulatory compliance testing.

Bifunctional Building Block for Nitrosamine‑Drug Conjugate Exploration

The unique primary amine residue enables covalent attachment of the nitrosamine moiety to biomolecules, solid supports, or fluorescent probes via standard amide‑bond chemistry . This application is impossible with simple N‑nitrosodialkylamines, making CAS 61540-20-3 the only in‑class choice for mechanistic studies requiring a chemically addressable nitrosamine handle.

Differentiated MS/MS Signal for Low-Level Nitrosamine Detection in Mixed Standards

Its distinct monoisotopic mass (89.0589 Da) and high nitrogen content produce a characteristic MS fragmentation profile that minimizes isobaric overlap with heavier nitrosamines like NDEA and NMBA [2]. This supports spike‑and‑recovery experiments in complex API matrices where signal specificity is critical for regulatory decision‑making.

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